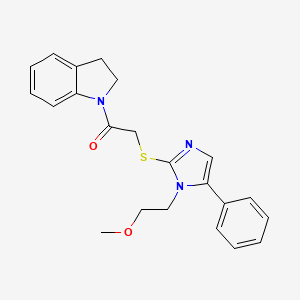

1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-27-14-13-25-20(17-7-3-2-4-8-17)15-23-22(25)28-16-21(26)24-12-11-18-9-5-6-10-19(18)24/h2-10,15H,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMENNUFYGOASKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.

Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via condensation reactions involving aldehydes and amines.

Thioether Linkage Formation: The final step involves the formation of the thioether linkage by reacting the indoline and imidazole intermediates with appropriate thiol reagents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indoline or imidazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Basic Information

- IUPAC Name : 1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone

- Molecular Formula : C22H23N3O2S

- Molecular Weight : 393.5 g/mol

Structural Characteristics

The compound features an indoline moiety linked to a thioether group, which is further connected to an imidazole derivative. This unique structure may contribute to its diverse biological activities.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Research indicates that derivatives of imidazole and indole compounds often exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a possible pathway for therapeutic intervention .

Antimicrobial Activity

Research into related compounds has demonstrated antimicrobial properties, indicating that this specific compound may also possess similar effects. The presence of sulfur in the thioether linkage is often associated with enhanced biological activity, making it a candidate for further exploration in antimicrobial applications .

Neuropharmacology

Compounds containing indole and imidazole rings have been explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The structural similarity of this compound to known psychoactive agents suggests it could be investigated for potential use in treating mood disorders .

Synthesis of Novel Derivatives

The synthesis of this compound can lead to a variety of derivatives with modified biological activities. The introduction of different substituents on the indole or imidazole rings can potentially enhance efficacy or selectivity against specific biological targets .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of indole-based compounds for their anticancer properties. The results indicated that modifications to the imidazole ring significantly influenced the cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds with similar structural motifs showed IC50 values lower than 10 µM, highlighting the potential of these compounds as effective anticancer agents .

Case Study 2: Antimicrobial Testing

In another study, derivatives of indole-thioether compounds were tested against various bacterial strains. The results demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. This suggests that the thioether linkage may play a crucial role in enhancing the antimicrobial efficacy of these compounds .

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Structural Differences

- Substituent Effects : The target compound’s 2-methoxyethyl group (vs. 4-methoxyphenyl in Compound 7 or trifluoromethyl in Example 74 ) balances lipophilicity and solubility. The methoxyethyl chain may enhance membrane permeability compared to bulkier aryl groups.

- Core Heterocycles : The indoline moiety (vs. indolin-2-one in or benzothiophene in ) provides distinct electronic environments, influencing binding affinity to targets like kinases or COX enzymes.

- Thioether vs. Ether/Carbon Bridges : The thioether linkage in the target compound and Compound 7 offers greater resistance to oxidative metabolism compared to oxygen-based analogs.

Stability and Toxicity Considerations

- The absence of nitro groups in the target may mitigate this risk.

Biological Activity

The compound 1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone, with a molecular formula of C22H23N3O2S and a molecular weight of 393.5 g/mol, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features an indoline moiety and an imidazole ring, which are known to contribute to various biological activities.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of indole, including those similar to this compound, exhibit significant anti-inflammatory properties. A study focusing on related indole derivatives demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Specifically, compounds were evaluated for their efficacy as COX inhibitors, showing promising results in reducing inflammation in vivo .

Antiviral Activity

Emerging research has highlighted the potential antiviral properties of this compound against Hepatitis B virus (HBV). A related study synthesized various indolin derivatives and tested their anti-HBV activity. One such derivative demonstrated an IC50 value of 0.13 μM against HBV DNA replication, indicating strong antiviral efficacy. The mechanism involved the activation of Toll-like receptor 7 (TLR7), leading to enhanced secretion of pro-inflammatory cytokines, which are vital for immune response .

Case Study 1: Indole Derivatives as Anti-inflammatory Agents

In a comparative study involving multiple indole derivatives, one compound exhibited superior analgesic and anti-inflammatory effects compared to others. The study utilized a range of assays to measure the compounds' effectiveness in inhibiting COX enzymes and reducing edema in animal models. The findings suggested that structural modifications significantly influenced biological activity, underscoring the importance of the indole scaffold in drug design .

Case Study 2: Immunomodulatory Effects Against HBV

Another investigation assessed the immunomodulatory effects of indolin derivatives on HBV-infected cells. The study found that certain derivatives could suppress HBV replication effectively while enhancing TLR7-mediated immune responses. This dual action positions these compounds as potential therapeutic agents against viral infections .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 1-(2-methoxyethyl)-5-phenyl-1H-imidazole-2-thiol with a chloroethanone derivative (e.g., 2-chloro-1-(indolin-1-yl)ethanone) in the presence of a base like potassium carbonate.

- Step 2 : Reflux in a polar aprotic solvent (e.g., dioxane) for 16–24 hours to facilitate thioether bond formation.

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography.

This approach aligns with methods used for structurally similar imidazole-thioether derivatives .

Q. How can researchers confirm the structural identity of this compound experimentally?

Key techniques include:

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement, providing <1 Å resolution for small molecules .

- NMR spectroscopy : Use H and C NMR to verify substituent connectivity. For example, the imidazole C2-thioether proton appears as a singlet at δ ~3.8–4.2 ppm, while indoline protons resonate in the aromatic region (δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or ambiguous mass spectrometry peaks) require:

- Multi-technique validation : Cross-validate using 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.

- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes.

- Single-crystal X-ray diffraction : Resolve ambiguities definitively, as seen in studies of analogous imidazole-indoline hybrids .

Q. What strategies optimize reaction yields for derivatives of this compound?

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling reactions to enhance efficiency.

- Solvent optimization : Replace dioxane with DMF or acetonitrile to improve solubility of aromatic intermediates.

- Microwave-assisted synthesis : Reduce reaction time from 16 hours to <2 hours, as demonstrated for imidazole-thioether derivatives .

Q. How can computational tools predict the biological activity of this compound?

- Molecular docking : Use software like MOE or AutoDock to model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity). The imidazole-thioether moiety may bind to heme iron, similar to miconazole derivatives .

- ADMET profiling : Predict pharmacokinetics (e.g., logP ~3.5) and toxicity via QSAR models, prioritizing derivatives with low hepatotoxicity risks .

Q. What experimental approaches validate hypothesized mechanisms of action in biological assays?

- Enzyme inhibition assays : Measure IC against target enzymes (e.g., Candida albicans sterol demethylase) using UV-Vis spectroscopy.

- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY) to track compound localization in fungal hyphae .

- Resistance profiling : Compare activity against wild-type and azole-resistant strains to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.